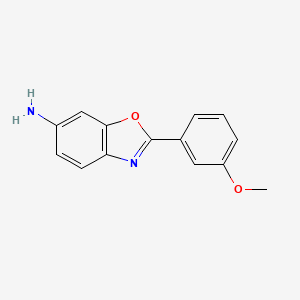

2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine

Description

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-17-11-4-2-3-9(7-11)14-16-12-6-5-10(15)8-13(12)18-14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXWPPVVKWYMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039335-17-5 | |

| Record name | 1039335-17-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine. As a member of the benzoxazole family—a scaffold of significant interest in medicinal chemistry—understanding its fundamental characteristics is paramount for its potential development as a therapeutic agent. This document outlines a proposed synthetic pathway, details established methodologies for the determination of key physicochemical parameters, and discusses the expected spectroscopic profile of the molecule. Furthermore, it explores the anticipated biological activities based on the broader class of 2-arylbenzoxazoles and provides essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Benzoxazoles are considered structural isosteres of naturally occurring nucleic bases like adenine and guanine, which may contribute to their ability to interact with biological macromolecules.[1] The therapeutic potential of benzoxazole derivatives is extensive, with reported activities including anticancer, anti-inflammatory, antimicrobial, antifungal, and antiviral properties.[1][3][4]

The subject of this guide, this compound, combines the benzoxazole core with a methoxy-substituted phenyl ring at the 2-position and an amine group at the 6-position. These substitutions are anticipated to significantly influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic profile. The amine substituent, in particular, offers a handle for further chemical modification and may play a crucial role in the compound's biological activity. This document aims to provide a thorough technical foundation for the exploration of this promising molecule.

Synthesis and Structural Elucidation

While a specific synthesis for this compound is not yet published, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of 2-arylbenzoxazoles.[5][6] A common and effective method involves the condensation of a substituted 2-aminophenol with a corresponding aldehyde or carboxylic acid.

A proposed synthetic pathway is the acid-catalyzed condensation of 2-amino-5-nitrophenol with 3-methoxybenzaldehyde, followed by reduction of the nitro group.

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoxazole and the methoxyphenyl rings, as well as a singlet for the methoxy group protons and a broad singlet for the amine protons. The coupling patterns of the aromatic protons will be crucial for confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The chemical shifts of the carbons in the heterocyclic ring and the substituted aromatic rings will be characteristic.[7]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 241.09715.[8] The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the benzoxazole ring system.[9][10]

-

UV-Visible (UV-Vis) Spectroscopy: Benzoxazole derivatives are known to absorb UV radiation.[11][12] The UV-Vis spectrum, likely recorded in a solvent such as ethanol or methanol, is expected to exhibit characteristic absorption bands in the UVA and UVB regions, typically between 330 and 380 nm.[11]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted/Expected Value |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 g/mol |

| Appearance | To be determined (likely a crystalline solid) |

| Melting Point | Not available; to be determined experimentally. |

| Boiling Point | Not available; likely to decompose at high temperatures. |

| Solubility | Expected to have low aqueous solubility but should be soluble in organic solvents like DMSO, DMF, and methanol. |

| Lipophilicity (XlogP) | 2.7 (predicted)[8] |

| pKa | Not available; the 6-amino group is expected to be basic, while the benzoxazole nitrogen is very weakly basic. To be determined experimentally. |

Experimental Protocols for Physicochemical Property Determination

A standard method for determining the solubility of an organic compound involves the shake-flask method.

Caption: Postulated mechanism of anticancer action.

In Vitro Cytotoxicity Screening

A primary step in evaluating the anticancer potential of a new chemical entity is to assess its cytotoxicity against a panel of human cancer cell lines. [13] Protocol for IC₅₀ Determination:

-

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium and treat the cells for a specified duration (e.g., 48 or 72 hours).

-

Viability Assay: Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay. These assays measure the metabolic activity of viable cells.

-

Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%. [14]

Safety and Handling

As with any novel chemical compound, appropriate safety precautions must be taken during handling and storage. Based on the functional groups present (aromatic amine, benzoxazole), the following guidelines are recommended. [15][16][17]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. [17]* Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes. [18]* Storage: Store in a tightly sealed container in a cool, dry, and dark place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a compound of significant interest due to its placement within the pharmacologically important benzoxazole class. This guide has outlined a proposed synthetic route, detailed methodologies for the determination of its crucial physicochemical properties, and discussed its potential as an anticancer agent. The experimental determination of the properties outlined herein is a critical next step in the development of this molecule. The protocols and predictive data provided in this document are intended to serve as a valuable resource for researchers embarking on the synthesis, characterization, and biological evaluation of this and related compounds.

References

- Kasthuri, M., Babu, H. S., Kumar, K. S., Sudhakar, C., & Kumar, P. V. N. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)

- Gawin, R., & Rzymkowski, T. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19578-19588.

- da Silva, A. B., et al. (2021). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 9, 730691.

- BenchChem. (2025).

- Wang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(3), 1510.

- Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Enamine. (n.d.). LogD/LogP. Enamine.

- Wang, Y., et al. (2021). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis.

- University of Toronto. (2023). Solubility of Organic Compounds. University of Toronto.

- Saeed, A., et al. (2018). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products.

- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.

- Yavuz, S., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112967.

- BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. BenchChem.

- de Oliveira, A. C., et al. (2014). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 50(1), 131-141.

- Çetin, Y. (2023). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays.

- protocols.io. (2024). LogP / LogD shake-flask method. protocols.io.

- MDPI. (2023).

- Mansouri, K., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.

- Istanbul Kultur University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Istanbul Kultur University.

- BenchChem. (2025). Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles. BenchChem.

- BenchChem. (2025). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid. BenchChem.

- ChemicalBook. (n.d.). 2-Phenylbenzoxazole(833-50-1) 1H NMR spectrum. ChemicalBook.

- JRC Publications Repository. (n.d.). In Silico Prediction of Physicochemical Properties.

- National Academies Press (US). (2015). Assays for Predicting Acute Toxicity. Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense.

- ResearchGate. (n.d.). Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex.

- Sigma-Aldrich. (2024).

- Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504.

- Di Lonardo, G., Trombetti, A., & Zauli, C. (1968). Vapour spectrum of benzoxazole in the near ultraviolet. Journal of the Chemical Society B: Physical Organic, 756-759.

- Semantic Scholar. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Semantic Scholar.

- PubMed. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.

- PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 161-169.

- Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.

- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58823.

- IJPSR. (2021). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. International Journal of Pharmaceutical Sciences and Research.

- NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc.

- SciSpace. (n.d.).

- Dalchemist. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Dalchemist.

- CKT College. (n.d.). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. CKT College.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.

- IJRESM. (2020). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 3(5), 45-48.

- Semantic Scholar. (n.d.). In Silico Prediction of Physicochemical Properties. Semantic Scholar.

- YouTube. (2021). NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals. YouTube.

- The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.

- Chemistry LibreTexts. (2023).

- Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts.

- ResearchGate. (2014). Update on in vitro cytotoxicity assays for drug development.

- University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Berkeley.

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility. SALTISE.

- YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)

- PMC. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.

Sources

- 1. mdpi.com [mdpi.com]

- 2. journal.ijresm.com [journal.ijresm.com]

- 3. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. enamine.net [enamine.net]

- 9. benchchem.com [benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. scielo.br [scielo.br]

- 12. Vapour spectrum of benzoxazole in the near ultraviolet - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. njbio.com [njbio.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. diplomatacomercial.com [diplomatacomercial.com]

- 18. artsci.usu.edu [artsci.usu.edu]

An In-Depth Technical Guide to 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of a specific, promising derivative: 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine. As a Senior Application Scientist, my objective is to present not just the fundamental data but also to infuse this guide with practical insights into its synthesis, characterization, and potential applications, grounded in established scientific principles. This document is designed to be a self-validating resource, empowering researchers to confidently navigate the scientific landscape of this intriguing molecule.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is the bedrock of any research endeavor. This section details the essential identifiers and calculated properties of this compound.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Canonical SMILES | COC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C=C3)N |

| InChI Key | MQXWPPVVKWYMEZ-UHFFFAOYSA-N |

Molecular Weight

The molecular weight of a compound is a critical parameter for a multitude of experimental calculations, from solution preparation to reaction stoichiometry.

| Parameter | Value | Source |

| Molar Mass | 240.26 g/mol | Calculated |

| Monoisotopic Mass | 240.08987 Da |

The molar mass is calculated based on the atomic weights of its constituent elements: (14 × 12.011) + (12 × 1.008) + (2 × 14.007) + (2 × 15.999).

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| XlogP | 2.7 | Indicates good membrane permeability. |

| Hydrogen Bond Donors | 1 | The primary amine group. |

| Hydrogen Bond Acceptors | 4 | The two oxygen atoms and two nitrogen atoms. |

| Rotatable Bonds | 2 | Suggests some conformational flexibility. |

Synthesis and Purification

The synthesis of 2-aryl-6-aminobenzoxazoles typically follows a strategic two-step pathway involving the formation of a nitro-intermediate, followed by its reduction. This approach is often favored due to the commercial availability of starting materials and the generally high yields of the individual steps.

Synthetic Strategy Overview

The logical synthesis of this compound involves two key transformations:

-

Condensation: Reaction of 2-amino-5-nitrophenol with 3-methoxybenzoic acid or its derivative to form the 2-(3-methoxyphenyl)-6-nitro-1,3-benzoxazole intermediate.

-

Reduction: Reduction of the nitro group to a primary amine to yield the final product.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous benzoxazole derivatives.[1]

Step 1: Synthesis of 2-(3-methoxyphenyl)-6-nitro-1,3-benzoxazole

-

Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-nitrophenol (1 equivalent) and 3-methoxybenzoic acid (1.1 equivalents).

-

Reaction Medium: Add polyphosphoric acid (PPA) in a quantity sufficient to ensure efficient stirring of the reaction mixture (approximately 10-15 times the weight of the limiting reagent).

-

Reaction Conditions: Heat the mixture to 180-200°C with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to approximately 100°C, pour the reaction mixture slowly into a beaker of ice-water with constant stirring.

-

Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the product precipitates. Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Step 2: Synthesis of this compound

-

Reagents and Setup: To a solution of 2-(3-methoxyphenyl)-6-nitro-1,3-benzoxazole (1 equivalent) in ethanol in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents).

-

Reaction Conditions: Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and pour it into ice-water. Basify the solution with a saturated sodium bicarbonate solution to a pH of approximately 8.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation and Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound.

Spectroscopic Techniques

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number and types of protons in the molecule. Expected signals would include aromatic protons in distinct regions corresponding to the benzoxazole and methoxyphenyl rings, a singlet for the methoxy group protons, and a broad singlet for the amine protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis reveals the number of unique carbon environments in the molecule, confirming the carbon skeleton.

-

Mass Spectrometry (MS): This is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: This method identifies the functional groups present. Characteristic peaks would be expected for N-H stretching of the amine, C=N stretching of the oxazole ring, and C-O stretching of the ether and oxazole ring.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general safety precautions for aromatic amines and benzoxazole derivatives should be strictly followed.[2][3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Aromatic amines, as a class, can be toxic and may have mutagenic or carcinogenic properties. Therefore, treat this compound with due caution.

Potential Applications and Biological Significance

The benzoxazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The introduction of a methoxyphenyl group at the 2-position and an amine at the 6-position of the benzoxazole ring in the target molecule suggests several potential areas for pharmacological investigation.

Rationale for Biological Interest

-

Anticancer Activity: Many 2-arylbenzoxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase and tubulin polymerization. The methoxy and amino substituents can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.

-

Antimicrobial Properties: The benzoxazole core is a known pharmacophore in antimicrobial agents. The specific substitution pattern of the title compound could confer activity against a range of bacterial and fungal strains.

-

Fluorescent Probes: The conjugated aromatic system of benzoxazoles often imparts fluorescent properties. This molecule could potentially be explored as a fluorescent probe for biological imaging or sensing applications.

Conclusion

This compound is a compound of significant interest for researchers in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its molecular properties, a plausible and detailed synthetic route, and a framework for its analytical characterization. While further experimental validation of its physical and biological properties is required, the information presented here serves as a robust foundation for future research and development endeavors involving this promising benzoxazole derivative.

References

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). National Institutes of Health. [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). [Link]

Sources

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Application of 2-Aryl-1,3-Benzoxazoles: A Technical Guide for Researchers and Drug Development Professionals

The 2-aryl-1,3-benzoxazole scaffold is a privileged heterocyclic motif of significant interest in contemporary chemical and pharmaceutical research. Its unique structural and electronic properties have led to a broad spectrum of applications, ranging from medicinal chemistry to materials science. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis and diverse applications of this versatile compound class. We will delve into the key synthetic methodologies, elucidating the mechanistic underpinnings of these transformations, and explore the ever-expanding utility of 2-aryl-1,3-benzoxazoles.

The 2-Aryl-1,3-Benzoxazole Core: Structure and Significance

The 2-aryl-1,3-benzoxazole core consists of a benzene ring fused to an oxazole ring, with an aryl substituent at the 2-position of the oxazole. This planar, aromatic system possesses a unique combination of electron-donating and electron-accepting properties, which are tunable through substitution on both the benzoxazole and the 2-aryl moieties. This inherent modularity is a key factor driving its widespread use in various scientific disciplines.

From a pharmaceutical perspective, the benzoxazole ring is considered a bioisostere of naturally occurring nucleic bases, which may contribute to its ability to interact with biological macromolecules.[1] Indeed, derivatives of 2-aryl-1,3-benzoxazole have demonstrated a remarkable array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] In the realm of materials science, the rigid, conjugated structure of these compounds often imparts desirable photophysical properties, making them valuable as fluorescent probes, organic light-emitting diode (OLED) components, and photosensitizers.[4][5]

Synthetic Strategies for 2-Aryl-1,3-Benzoxazoles

The construction of the 2-aryl-1,3-benzoxazole core has been a subject of extensive research, leading to the development of numerous synthetic protocols. The choice of synthetic route is often dictated by the desired substitution pattern, substrate availability, and reaction conditions. Broadly, these methods can be categorized into two main approaches: the condensation of o-aminophenols with various carbonyl precursors and more recent methods involving C-H functionalization or photoredox catalysis.

Condensation of o-Aminophenols with Carbonyl Compounds

This classical and widely employed approach involves the reaction of an o-aminophenol with a carboxylic acid or its derivatives (e.g., acid chlorides, esters, amides). The reaction proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to afford the benzoxazole ring.

The direct condensation of o-aminophenols with carboxylic acids is a straightforward method, often facilitated by dehydrating agents or high temperatures.

Mechanism of Condensation with Carboxylic Acids

The reaction is initiated by the nucleophilic attack of the amino group of the o-aminophenol on the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of water lead to the formation of an N-(2-hydroxyphenyl)amide intermediate. Finally, an intramolecular nucleophilic attack by the hydroxyl group on the amide carbonyl, followed by dehydration, yields the 2-aryl-1,3-benzoxazole.

Caption: General mechanism for the synthesis of 2-aryl-1,3-benzoxazoles.

Experimental Protocol: Synthesis of 2-Phenyl-1,3-benzoxazole

A representative protocol for the synthesis of 2-phenyl-1,3-benzoxazole from o-aminophenol and benzoic acid is as follows:

-

In a round-bottom flask equipped with a reflux condenser, combine o-aminophenol (1.0 eq), benzoic acid (1.1 eq), and a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).

-

Add a high-boiling solvent such as toluene or xylene.

-

Heat the reaction mixture to reflux for 4-6 hours, with azeotropic removal of water using a Dean-Stark apparatus.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

A more recent and milder approach utilizes the electrophilic activation of tertiary amides with triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-fluoropyridine.[2] This method offers a versatile route to a wide range of functionalized benzoxazoles under mild conditions.[2]

Mechanism of Tf₂O-Promoted Synthesis

The reaction is initiated by the activation of the tertiary amide with triflic anhydride to form a highly electrophilic imidoyl triflate intermediate. The amino group of the o-aminophenol then attacks this intermediate. Subsequent intramolecular cyclization and elimination of triflic acid and the secondary amine afford the desired 2-substituted benzoxazole.[2]

Caption: Tf₂O-promoted synthesis of 2-aryl-1,3-benzoxazoles.

Modern Synthetic Approaches

In addition to the classical condensation methods, several modern synthetic strategies have emerged, offering alternative pathways to 2-aryl-1,3-benzoxazoles.

Visible-light-mediated photoredox catalysis has recently been applied to the synthesis of 2-aryl-benzoxazoles from benzoxazoles and α-ketoic acids.[6] This method proceeds under mild conditions, utilizing a photocatalyst like Eosin Y without the need for a metal catalyst.[6]

Copper-catalyzed protocols have also been developed for the synthesis of 2-aryl-benzoxazoles. One such method involves the reaction of aldoximes with 1-bromo-2-iodobenzene in the presence of a copper catalyst and a ligand.[7]

Experimental Protocol: Copper-Catalyzed Synthesis from Aldoxime

A general procedure for this transformation is as follows:[7]

-

To a mixture of 1-bromo-2-iodobenzene (1.0 eq) and the desired aldoxime (4.0 eq) in o-xylene, add K₂CO₃ (3.0 eq) and N,N'-dimethylethylenediamine (DMEDA) (0.3 eq).[7]

-

Heat the reaction mixture at 140 °C for 16 hours.[7]

-

After completion, dilute the reaction mixture with dichloromethane and water.[7]

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.[7]

-

Purify the crude product by column chromatography.[7]

Comparison of Synthetic Methods

| Method | Precursors | Conditions | Advantages | Disadvantages |

| Condensation with Carboxylic Acids | o-Aminophenol, Carboxylic Acid | High temperature, Acid catalyst | Readily available starting materials, Scalable | Harsh conditions, Limited functional group tolerance |

| Tf₂O-Promoted Synthesis | o-Aminophenol, Tertiary Amide | Mild, Room temperature | Wide substrate scope, High yields[2] | Use of expensive and sensitive reagents |

| Photoredox Catalysis | Benzoxazole, α-Ketoic Acid | Visible light, Photocatalyst | Mild conditions, Metal-free[6] | Limited substrate scope reported so far |

| Copper-Catalyzed Synthesis | Aldoxime, 1-Bromo-2-iodobenzene | High temperature, Copper catalyst | Access to diverse aryl substituents | Use of metal catalyst, High temperature |

Applications of 2-Aryl-1,3-Benzoxazoles

The unique chemical and physical properties of 2-aryl-1,3-benzoxazoles have led to their exploration in a wide range of applications.

Medicinal Chemistry

The benzoxazole scaffold is a prominent feature in many biologically active compounds.

Numerous 2-aryl-1,3-benzoxazole derivatives have been synthesized and evaluated for their anticancer activity.[8][9][10] For instance, a series of 2-amino-aryl-7-aryl-benzoxazole derivatives exhibited cytotoxic effects against human A549 lung cancer cells, with some compounds showing potency comparable to the anticancer drug doxorubicin.[8] Another study reported on 2H-benzo[b][2][4]oxazin-3(4H)-one linked 1,2,3-triazoles that showed significant inhibitory activity against lung cancer cells.[11]

| Compound Series | Cancer Cell Line | Potency (IC₅₀/EC₅₀) | Reference |

| 2-Amino-aryl-7-aryl-benzoxazoles | A549 (Lung) | 0.4 µM (for compound 12l ) | [8] |

| 2H-benzo[b][2][4]oxazin-3(4H)-one linked 1,2,3-triazoles | A549 (Lung) | 7.59 µM (for compound 14b ) | [11] |

The development of adenosine A₂A receptor antagonists is a promising strategy for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[12][13][14] A series of 2-arylbenzoxazoles has been identified as potential A₂A receptor antagonists, with some compounds exhibiting micromolar affinity for the receptor.[12][13][14]

Fluorescent Probes

The rigid and conjugated nature of the 2-aryl-1,3-benzoxazole system often results in fluorescent properties. These compounds can be designed to act as fluorescent probes for the detection of various analytes.

Benzoxazole and its derivatives have shown significant potential for use as fluorescent DNA probes.[15] They can interact with DNA, leading to changes in their fluorescence emission, which can be harnessed for detection and imaging applications.[15]

The incorporation of specific binding motifs onto the 2-aryl-1,3-benzoxazole scaffold can lead to fluorescent chemosensors for the detection of metal ions and anions. For example, benzoxadiazole derivatives have been utilized as fluorescent probes for detecting heavy metals.[4]

Materials Science

The photophysical properties of 2-aryl-1,3-benzoxazoles also make them attractive candidates for applications in materials science. Their strong fluorescence, large Stokes shifts, and high extinction coefficients are particularly noteworthy.[4] Derivatives of the related 2,1,3-benzothiadiazole (BTD) have been extensively investigated for use in organic electronics, including field-effect transistors, sensors, and solar cells.[4][5] The analogous benzoxadiazole (BOX) derivatives are also being explored for similar applications due to their favorable electronic properties.[4]

Future Perspectives

The field of 2-aryl-1,3-benzoxazole chemistry continues to evolve, with ongoing efforts to develop more efficient and sustainable synthetic methods. The exploration of their biological activities is also expanding, with new therapeutic targets being identified. Furthermore, the unique photophysical properties of these compounds will undoubtedly lead to the development of novel materials for advanced applications. As our understanding of the structure-property relationships of this versatile scaffold deepens, the potential for innovation in both medicine and materials science will continue to grow.

References

-

Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers. [Link]

-

Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central. [Link]

-

Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. ResearchGate. [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

-

One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journals. [Link]

-

Review of synthesis process of benzoxazole and benzothiazole derivatives. ResearchGate. [Link]

-

Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate. [Link]

-

Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A(2A) receptor. PubMed. [Link]

-

Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds. PubMed. [Link]

-

PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Analele Stiintifice ale Universitatii "Al. I. Cuza" din Iasi. [Link]

-

Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles. National Institutes of Health. [Link]

-

2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]

-

ChemInform Abstract: Benzoxazoles and Oxazolopyridines in Medicinal Chemistry Studies. ResearchGate. [Link]

-

Anticancer activity of benzoxazole derivative (2015 onwards): a review. ResearchGate. [Link]

-

Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. PubMed. [Link]

-

Design, Synthesis and In Vitro Antiproliferation Activity of Some 2-aryl and -heteroaryl Benzoxazole Derivatives. Taylor & Francis Online. [Link]

-

Synthesis of 2-aryl benzoxazoles from aldoximes. MedCrave online. [Link]

-

Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers. [Link]

-

Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-aryl benzoxazoles from aldoximes - MedCrave online [medcraveonline.com]

- 8. Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Frontiers | Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells [frontiersin.org]

- 12. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biori.periodikos.com.br [biori.periodikos.com.br]

An In-depth Technical Guide to 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine and its Analogs: A Scaffold of Therapeutic Promise

This guide provides a comprehensive technical overview of 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine, a member of the pharmacologically significant 2-arylbenzoxazole family. The benzoxazole core, a bicyclic heterocyclic system, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2][3] This document will delve into the synthesis, characterization, and potential therapeutic applications of the title compound and its analogs, with a focus on anticancer and neuroprotective activities. The content is tailored for researchers, scientists, and professionals in the field of drug development.

The Benzoxazole Core: A Foundation for Diverse Bioactivity

The benzoxazole nucleus, consisting of a benzene ring fused to an oxazole ring, is a planar, aromatic structure that can be considered a bioisostere of natural nucleic bases like adenine and guanine.[3] This structural similarity may facilitate interactions with biological macromolecules, contributing to the broad spectrum of pharmacological effects observed in its derivatives.[3] Modifications at the 2, 5, and 6-positions of the benzoxazole ring have been extensively explored to modulate and optimize these biological activities.[1] The 2-arylbenzoxazole subclass, in particular, has garnered significant attention for its potent therapeutic potential.[4]

Synthesis and Characterization of this compound

Chemical Identity

| Property | Value | Reference |

| Chemical Name | This compound | |

| Molecular Formula | C₁₄H₁₂N₂O₂ | |

| Molecular Weight | 240.26 g/mol | |

| CAS Number | 1039335-17-5 | |

| SMILES | Nc1cc2c(cc1)N=C(c3cccc(OC)c3)O2 | |

| Physical Form | Solid |

Retrosynthetic Analysis and Proposed Synthesis Protocol

The synthesis of 2-arylbenzoxazoles is commonly achieved through the condensation of an o-aminophenol with a carboxylic acid or its derivative, often facilitated by a dehydrating agent such as polyphosphoric acid (PPA).[1] Based on this established methodology, a plausible synthetic route for this compound is proposed.

Proposed Synthetic Scheme:

Caption: Proposed synthesis of the target compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-diaminophenol (1 equivalent) and 3-methoxybenzoic acid (1 equivalent).

-

Addition of Condensing Agent: Carefully add polyphosphoric acid (PPA) to the flask in sufficient quantity to create a stirrable paste.

-

Reaction Conditions: Heat the reaction mixture with stirring, typically to a temperature between 150°C and 180°C, under an inert atmosphere (e.g., nitrogen).[1]

-

Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting materials are consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water with vigorous stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Isolation and Purification: Collect the crude product by vacuum filtration, wash it thoroughly with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography.

Characterization

The structural confirmation of the synthesized this compound would be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure, confirming the presence of aromatic protons, the methoxy group, the amine group, and the correct connectivity of the benzoxazole core.[5][6]

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the N-H stretching of the amine, C-O-C stretching of the ether and oxazole ring, and C=N stretching of the oxazole ring.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular weight and elemental composition of the compound.[5]

Biological Activities and Therapeutic Potential: Insights from Analogs

While specific biological data for this compound is not extensively published, the therapeutic potential of this compound can be inferred from the well-documented activities of its structural analogs.

Anticancer Activity

The benzoxazole scaffold is a prominent feature in many compounds exhibiting potent anticancer properties.[6][7][8] These derivatives have been shown to act through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.[5][8]

Mechanisms of Action for Benzoxazole Analogs:

-

Enzyme Inhibition: Certain 2-arylbenzoxazoles have been identified as inhibitors of crucial kinases such as VEGFR, which is involved in angiogenesis.[8]

-

Induction of Apoptosis: Studies on 2(3H)-benzoxazolone derivatives have demonstrated their ability to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer), through the activation of caspases and the release of cytochrome-c.[5]

A study on 2-(3,4-disubstituted phenyl)benzoxazole derivatives revealed that compounds with a methoxy group at the 3-position of the phenyl ring generally exhibit higher antiproliferative activity.[8] This suggests that the 3-methoxyphenyl substituent in the title compound is a favorable feature for potential anticancer effects.

Caption: Potential anticancer mechanisms of action.

Neuroprotective Effects

Neurodegenerative diseases represent a significant healthcare challenge, and there is a pressing need for new neuroprotective agents.[9] The benzoxazole scaffold has emerged as a promising starting point for the development of such compounds.

Studies on benzimidazole derivatives, which are structurally related to benzoxazoles, have shown that molecules containing hydroxy and methoxy aryl fragments can exhibit significant neuroprotective and antioxidant properties.[9] For instance, a 2-hydroxy-4-methoxy substituted arylhydrazone benzimidazole derivative demonstrated more pronounced neuroprotective activity than the reference drugs melatonin and rasagiline in a model of H₂O₂-induced oxidative stress.[9] This highlights the potential importance of methoxy substituents in conferring neuroprotective effects.

Potential Neuroprotective Mechanisms:

-

Antioxidant Activity: Methoxy-substituted aromatic rings can contribute to the radical-scavenging properties of a molecule, thereby mitigating oxidative stress, a key factor in neurodegeneration.[10][11]

-

Enzyme Inhibition: Some heterocyclic compounds have been shown to inhibit enzymes like monoamine oxidase-B (MAO-B), which is implicated in the pathology of neurodegenerative diseases such as Parkinson's disease.[9][11]

The presence of the 3-methoxyphenyl group in this compound suggests that it may possess antioxidant and neuroprotective capabilities worthy of investigation.

Structure-Activity Relationship (SAR) Considerations

Based on the available literature for the broader class of 2-arylbenzoxazoles, several structural features are known to influence biological activity:

-

Substitution on the 2-Aryl Ring: The position and nature of substituents on the 2-phenyl ring are critical. As noted, a methoxy group at the 3-position appears to be beneficial for anticancer activity.[8]

-

Substitution on the Benzoxazole Core: The presence of an amine group at the 6-position, as in the title compound, provides a handle for further chemical modification to explore SAR and optimize properties such as solubility and target binding.

Future Directions and Experimental Workflows

To fully elucidate the therapeutic potential of this compound and its analogs, a systematic investigation is warranted.

Experimental Workflow:

Caption: A workflow for evaluating the target compound.

-

Synthesis and Analog Generation: Synthesize the title compound and a focused library of analogs with variations at the 6-amino position and on the 3-methoxyphenyl ring.

-

In Vitro Anticancer Screening: Evaluate the compounds against a panel of cancer cell lines (e.g., breast, lung, colon) using cytotoxicity assays like the MTT assay.[5]

-

In Vitro Neuroprotection Screening: Assess the neuroprotective effects of the compounds in cell-based models of neurotoxicity, for example, using hydrogen peroxide or 6-hydroxydopamine to induce oxidative stress in neuronal cell lines (e.g., SH-SY5Y).[9]

-

Mechanism of Action Studies: For active compounds, conduct further experiments to determine their mechanism of action, such as kinase inhibition assays, cell cycle analysis, and apoptosis assays.

-

Structure-Activity Relationship (SAR) Analysis: Correlate the structural modifications with the observed biological activities to establish clear SAR trends.

-

Lead Optimization: Based on the SAR, design and synthesize new analogs with improved potency, selectivity, and drug-like properties.

Conclusion

This compound belongs to the highly promising class of 2-arylbenzoxazoles. While direct biological data on this specific molecule is sparse, a comprehensive analysis of its structural analogs strongly suggests its potential as a valuable scaffold for the development of novel anticancer and neuroprotective agents. The presence of the 3-methoxyphenyl moiety is a particularly encouraging feature. The proposed synthetic route is straightforward and based on well-established chemical principles, allowing for the accessible production of this compound and its derivatives for further investigation. Systematic biological evaluation, guided by the experimental workflow outlined in this guide, is crucial to unlock the full therapeutic potential of this intriguing molecule.

References

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.

- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.).

- 6-Methoxy-1,3-benzoxazol-2(3H)-one. (2010).

- Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. (2012).

- A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)

- Evaluation of the combined activity of benzimidazole arylhydrazones as new anti-Parkinsonian agents: monoamine oxidase-B inhibition, neuroprotection and oxidative stress modulation. (2021).

- Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. (2021). PubMed.

- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2022).

- Synthesis and characterization of some new 2(3H)

- 5‐Aryl Substituted 2‐(2‐Methoxyphenyl)benzoxazoles with Large Stokes Shifts: Synthesis, Crystal Structures and Optical Properties. (2020).

- 2-(3-Methoxyphenyl)benzo d oxazol-6-amine 1039335-17-5. (n.d.). Sigma-Aldrich.

- Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in R

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). World Journal of Pharmaceutical Research.

- Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research.

- Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. (2024).

- Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson's Disease. (2022).

- Synthesis, characterization, and anticancer activity of benzoxazole derivatives. (2021).

- Benzoxazole as Anticancer Agent: A Review. (2021). International Journal of Pharmacy & Pharmaceutical Research.

- 2-Arylbenzoxazoles as CETP inhibitors: substitution and modification of the alpha-alkoxyamide moiety. (2006). PubMed.

- Synthesis and Characterization of Novel 2-Methoxy-6-[(1-acetyl-3-substituted- 4,5-dihydro-1H-1,2,4-triazol. (2021). Chemistry Research Journal.

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ

- Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. (2024).

- 2-(3-Methoxyphenyl)-5-methyl-1,3-benzoxazole. (n.d.). PubChem.benzoxazole*. (n.d.). PubChem.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of the combined activity of benzimidazole arylhydrazones as new anti-Parkinsonian agents: monoamine oxidase-B inhibition, neuroprotection and oxidative stress modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Assay Development with 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of biochemical and cell-based assays using the novel compound 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine. Given the limited publicly available data on the specific biological activities of this molecule, this guide focuses on the principles and methodologies for establishing robust and reliable assays from the ground up. We will leverage the known chemical properties of the benzoxazole scaffold to propose and detail protocols for fluorescence-based binding assays and initial cytotoxicity assessments, which are critical early steps in the drug discovery pipeline.

Introduction to this compound and the Benzoxazole Scaffold

1.1. Compound Overview

This compound is a heterocyclic organic compound featuring a benzoxazole core. The benzoxazole ring system is a prominent scaffold in medicinal chemistry, known to be a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2][3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4]

The structure of this compound combines the benzoxazole core with a methoxyphenyl group at the 2-position and an amine group at the 6-position. These substitutions offer potential sites for hydrogen bonding, hydrophobic interactions, and further chemical modification, making it an intriguing candidate for small molecule screening campaigns.

1.2. Physicochemical Properties (Predicted)

While experimental data is limited, computational predictions for similar structures suggest the following general properties.

| Property | Predicted Value/Characteristic | Significance for Assay Development |

| Molecular Weight | ~240.27 g/mol | Influences diffusion rates and membrane permeability. |

| LogP (Lipophilicity) | ~3.5 - 4.0 | Suggests moderate to good cell permeability, but may also indicate potential for non-specific binding. |

| Hydrogen Bond Donors/Acceptors | Donors: 1, Acceptors: 3 | Indicates potential for specific interactions with biological targets. |

| Aromatic Rings | 3 | Contributes to potential intrinsic fluorescence and hydrophobic interactions. |

These values are estimations based on the structure and may vary from experimentally determined values.

1.3. Rationale for Assay Development

Given the prevalence of the benzoxazole scaffold in biologically active compounds, this compound is a prime candidate for screening in various disease models. The initial steps in characterizing this compound involve developing robust assays to determine its fundamental properties, such as its interaction with potential targets and its effect on cell viability.

Foundational Principles of Assay Development for Novel Compounds

Before proceeding to specific protocols, it is crucial to understand the logical flow of assay development. The process is iterative and requires careful planning and validation at each stage.

Caption: Workflow for an MTT-based cytotoxicity assay.

4.3. Detailed Protocol

Materials:

-

Cell Line: A relevant human cancer cell line (e.g., HeLa, A549) or a non-cancerous line (e.g., HEK293).

-

Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Test Compound: this compound, 10 mM stock in DMSO.

-

MTT Reagent: 5 mg/mL MTT in sterile PBS.

-

Solubilization Solution: e.g., 10% SDS in 0.01 M HCl or acidified isopropanol.

-

Plate Reader: Capable of reading absorbance at 570 nm.

-

Microplates: Clear, flat-bottom 96-well cell culture plates.

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of the test compound in cell culture medium. The final DMSO concentration in the well should be kept constant and low (≤ 0.5%).

-

Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound.

-

-

Incubation: Incubate the plate for a desired period, typically 24, 48, or 72 hours, at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using the plate reader.

-

Data Analysis:

-

Normalize the data to the vehicle control (DMSO-treated cells), which represents 100% viability.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to calculate the CC50 (Concentration causing 50% cytotoxicity).

-

4.4. Self-Validating Systems and Controls

To ensure the trustworthiness of the data, the following controls are mandatory:

-

Vehicle Control: Cells treated with the same concentration of DMSO as the test compound wells. This is the 100% viability control.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin) to ensure the assay can detect cell death.

-

Media Blank: Wells containing only media, MTT, and solubilization buffer to provide the background absorbance.

Conclusion and Future Directions

The protocols outlined in this document provide a robust starting point for the characterization of this compound. By first establishing its binding potential through fluorescence polarization and its cytotoxic profile via the MTT assay, researchers can make informed decisions about the subsequent steps in the drug discovery process.

Should the compound exhibit interesting activity in these initial assays, further studies could include:

-

Screening against a panel of kinases or other enzyme families.

-

Assays to investigate the mechanism of cell death (e.g., apoptosis assays).

-

Further chemical modification of the scaffold to improve potency and selectivity.

The benzoxazole scaffold continues to be a rich source of novel therapeutic agents. S[5]ystematic and rigorous assay development, as described herein, is fundamental to unlocking the potential of new derivatives like this compound.

References

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. [Link]

-

6-Methoxy-1,3-benzoxazol-2(3H)-one. ResearchGate. [Link]

-

Fluorescence Polarization Assays in Small Molecule Screening. National Institutes of Health. [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. National Institutes of Health. [Link]

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [Link]

-

Development of Small-Molecule Fluorescent Probes Targeting Enzymes. MDPI. [Link]

-

Cell viability assay of chemical compounds used in the experiments. ResearchGate. [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

-

Novel Benzoxazoles Containing 4-Amino-Butanamide Moiety Inhibited LPS-Induced Inflammation by Modulating IL-6 or IL-1β mRNA Expression. MDPI. [Link]

-

A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. [Link]

-

Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications. [Link]

-

Fluorescence-Based Techniques for the Identification of Small Biomolecules. eRepository @ Seton Hall. [Link]

-

Viability assays – Knowledge and References. Taylor & Francis Online. [Link]

-

An efficient synthesis of 2-(6-methoxy-2-napthyl)-1,3-benzoxazole derivatives using IBD/LTA: Reactivity, DFT, Anticancer and Larvicidal activities. ResearchGate. [Link]

-

Review of synthesis process of benzoxazole and benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

2-(3-Methoxyphenyl)-5-methyl-1,3-benzoxazole. PubChem. [Link]

-

6-methyl-2-phenyl-1,3-benzoxazole. ChemSynthesis. [Link]

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]

-

The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed. [Link]

-

Fluorescence Polarization Assays in Small Molecule Screening. ResearchGate. [Link]

-

6-Methoxy-1,3-benzothiazol-2-amine. ResearchGate. [Link]

-

Benzoxazoles – Knowledge and References. Taylor & Francis Online. [Link]

-

Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. [Link]

-

An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. National Institutes of Health. [Link]

-

6-Amino-2-(3-aminophenyl)benzoxazole. Pharmaffiliates. [Link]

-

Novel Benzoxazoles Containing 4-Amino-Butanamide Moiety Inhibited LPS-Induced Inflammation by Modulating IL-6 or IL-1β mRNA Expression. National Institutes of Health. [Link]

Sources

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel Derivatives from 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine: An Application and Protocol Guide

This comprehensive guide is intended for researchers, scientists, and professionals in drug development, providing a detailed exploration of the synthesis of novel derivatives from the versatile scaffold, 2-(3-Methoxyphenyl)-1,3-benzoxazol-6-amine. This document offers not just procedural steps, but also the underlying scientific rationale for the synthetic strategies, empowering researchers to adapt and innovate.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] The fused benzene and oxazole ring system provides a rigid and planar core, which can be strategically functionalized to interact with various biological targets. This scaffold is present in numerous compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The specific starting material, this compound, offers three key points for diversification: the amine group at the 6-position, the benzoxazole core, and the 3-methoxyphenyl substituent. The primary amino group at the 6-position is a particularly attractive handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Part 1: Synthesis of the Starting Material: this compound

The synthesis of the target starting material can be efficiently achieved through a two-step sequence involving the condensation of a substituted o-aminophenol with a benzoic acid derivative, followed by the reduction of a nitro group.

Workflow for the Synthesis of the Starting Material

Caption: Synthetic route to the starting material.

Protocol 1.1: Synthesis of 2-(3-Methoxyphenyl)-6-nitro-1,3-benzoxazole

This protocol details the condensation of 2-amino-5-nitrophenol with 3-methoxybenzoic acid using polyphosphoric acid (PPA) as both a catalyst and a solvent. PPA is a highly effective dehydrating agent, driving the reaction towards the formation of the benzoxazole ring.[3]

Materials:

-

2-Amino-5-nitrophenol

-

3-Methoxybenzoic acid

-

Polyphosphoric acid (PPA)

-

Crushed ice

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine 2-amino-5-nitrophenol (1.0 eq) and 3-methoxybenzoic acid (1.1 eq).

-

Carefully add polyphosphoric acid (PPA) to the flask with stirring. The amount of PPA should be sufficient to ensure good mixing (typically 10-20 times the weight of the limiting reagent).

-

Heat the reaction mixture to 180-200 °C with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature and then carefully pour it onto a large beaker of crushed ice with vigorous stirring.

-

The precipitate formed is the crude product. Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).[3]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 1.2: Reduction of 2-(3-Methoxyphenyl)-6-nitro-1,3-benzoxazole to this compound

The nitro group of the intermediate is reduced to a primary amine using a standard reducing agent like tin(II) chloride in the presence of hydrochloric acid.

Materials:

-

2-(3-Methoxyphenyl)-6-nitro-1,3-benzoxazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 2-(3-methoxyphenyl)-6-nitro-1,3-benzoxazole (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux (around 70-80 °C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize it with a cold aqueous solution of sodium hydroxide (e.g., 5 M NaOH) until the pH is basic (pH 8-9).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Characterization Data for this compound:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [4] |

| Molecular Weight | 240.26 g/mol | [4] |

| Monoisotopic Mass | 240.08987 Da | [4] |

| Predicted XlogP | 2.7 | [4] |

Part 2: Synthesis of Novel Derivatives

The presence of the primary amino group at the 6-position of the benzoxazole core provides a versatile platform for the synthesis of a diverse library of derivatives. This section outlines detailed protocols for N-acylation, N-alkylation, and diazotization followed by Sandmeyer reactions.

Workflow for the Derivatization of the Amine Group

Caption: Derivatization strategies for the 6-amino group.

Protocol 2.1: N-Acylation with Acetic Anhydride

N-acylation is a fundamental transformation to introduce an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. Acetic anhydride is a readily available and effective acetylating agent.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as DCM or THF in a round-bottom flask.

-

Add a base, such as pyridine or triethylamine (1.5-2.0 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the product with DCM or ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting N-acetylated derivative by column chromatography or recrystallization.

Protocol 2.2: N-Alkylation with an Alkyl Halide

N-alkylation introduces alkyl groups to the amine, which can significantly impact the lipophilicity and steric profile of the molecule. This protocol uses a general alkyl bromide as the alkylating agent.

Materials:

-

This compound

-

Alkyl bromide (e.g., ethyl bromide, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in DMF or acetonitrile, add a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).

-

Add the alkyl bromide (1.1-1.5 eq) to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into water.

-

Extract the product with ethyl acetate (3 x volume of DMF/acetonitrile).

-

Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the N-alkylated derivative. Note that over-alkylation to the tertiary amine can be a side reaction.[5]

Protocol 2.3: Diazotization and Sandmeyer Reaction

Diazotization of the primary aromatic amine followed by a Sandmeyer reaction is a powerful method to introduce a variety of substituents, such as halogens, cyano, and hydroxyl groups, onto the aromatic ring.[6][7]

Sub-protocol 2.3.1: Diazotization

Materials:

-

This compound

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Water

-

Ice

Procedure:

-

Dissolve this compound (1.0 eq) in an aqueous solution of hydrochloric acid or sulfuric acid (typically 2.5-3.0 eq of acid in water).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.0-1.1 eq) in a small amount of cold water.

-

Add the sodium nitrite solution dropwise to the amine solution while maintaining the temperature between 0-5 °C and stirring vigorously.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes. The solution is now ready for the subsequent Sandmeyer reaction.